N,N,N',N'-Tetramethyl-L-cystine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

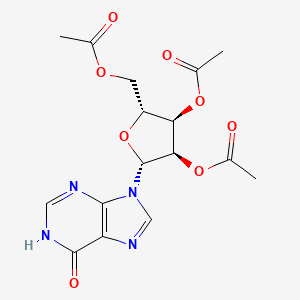

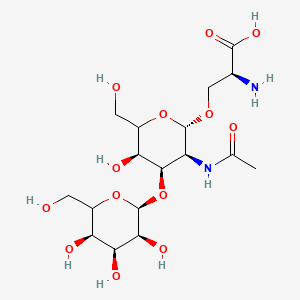

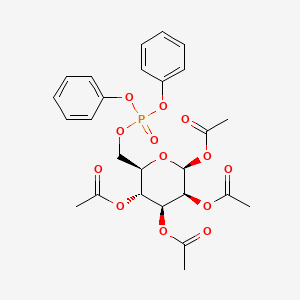

“N,N,N’,N’-Tetramethyl-L-Cystine” is an alkyl substituted cystine analog . The solubility of the molecule in acidic conditions and neutral water increases as more N-methyl substitutions occur .

Synthesis Analysis

“N,N,N’,N’-Tetramethyl-L-cystine” (TMAC) is a sulfur-containing amino acid derivative that is synthesized from L-cystine, an amino acid found in many proteins.Molecular Structure Analysis

The molecular formula of “N,N,N’,N’-Tetramethyl-L-Cystine” is C10H20N2O4S2 . The structure of this compound can be viewed using Java or Javascript .Chemical Reactions Analysis

“N,N,N’,N’-Tetramethyl-L-cystine” is used as a ligand without any chemical modification for the supplemental activator and reducing agent atom transfer radical polymerization (SARA ATRP) of methyl methacrylate (MMA) in the presence of Cu 0 wire and CuBr 2 .Applications De Recherche Scientifique

Electrochemical Analysis and Catalytic Properties

Recent studies have explored the electrochemical properties of sulfur-containing amino acids, like cysteine and cystine, in the presence of metal ions. For example, the addition of Ni(II) enhances the cathodic stripping voltammetry of compounds such as cysteine and cystine, indicating their potential in catalyzing or inhibiting electrochemical reactions. This research suggests that sulfur-containing compounds, by extension potentially including N,N,N',N'-Tetramethyl-L-cystine, could play a significant role in developing sensitive and selective electrochemical sensors or catalysis processes (Bǎnicǎ et al., 1996).

Understanding Plant Nitrogen Status

Nitrogen (N) is crucial for plant growth, affecting chlorophyll production and other vital processes. Research has focused on developing methods to accurately determine plant N status to optimize fertilization strategies. Spectroradiometers and other optical tools have been used to estimate plant nitrogen content non-destructively, indicating the potential application of related compounds in studying plant physiology and improving agricultural practices (Muñoz-Huerta et al., 2013).

Drug Design and Bioactive Proteins

The structural stability and bioactive properties of certain sulfur-containing compounds, such as cyclotides, which feature a cystine knot motif, have attracted attention in drug design and therapeutic applications. These compounds are being explored for their antimicrobial, antiviral, and enzyme inhibitory activities, providing a foundation for the development of new pharmaceuticals and therapeutic agents. This research area may offer insights into leveraging the unique properties of compounds like N,N,N',N'-Tetramethyl-L-cystine for similar applications (Smith et al., 2011).

Environmental and Agricultural Applications

Studies have also highlighted the role of sulfur-containing compounds in environmental and agricultural contexts, such as their use in biostimulants to enhance plant growth and nutrient uptake. These biostimulants, which can include peptides and amino acids, have been shown to influence nitrogen metabolism and increase the efficiency of nutrient use in plants, suggesting potential agricultural applications for related compounds (Nardi et al., 2016).

Mécanisme D'action

Target of Action

N,N,N’,N’-Tetramethyl-L-cystine, also known as N,N,N’,N’-Tetramethyl-L-cystine Dihydrochloride, is an alkyl substituted cystine analog

Mode of Action

It is known that the solubility of the molecule in acidic conditions and neutral water increases as more n-methyl substitutions occur .

Safety and Hazards

When handling “N,N,N’,N’-Tetramethyl-L-cystine”, it is recommended to wash face, hands, and any exposed skin thoroughly after handling. Do not eat, drink or smoke when using this product. Wear protective gloves/protective clothing/eye protection/face protection. Use only outdoors or in a well-ventilated area. Do not breathe dust/fume/gas/mist/vapors/spray. Keep away from heat/sparks/open flames/hot surfaces .

Propriétés

IUPAC Name |

(2R)-3-[[(2R)-2-carboxy-2-(dimethylamino)ethyl]disulfanyl]-2-(dimethylamino)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O4S2/c1-11(2)7(9(13)14)5-17-18-6-8(10(15)16)12(3)4/h7-8H,5-6H2,1-4H3,(H,13,14)(H,15,16)/t7-,8-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RICIRHDRDJOBID-YUMQZZPRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CSSCC(C(=O)O)N(C)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)[C@@H](CSSC[C@@H](C(=O)O)N(C)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N,N',N'-Tetramethyl-L-cystine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[(2R,3R,4R,5R)-3,4,5-trihydroxy-2-(hydroxymethyl)piperidin-1-yl]hexanoic acid](/img/structure/B1139653.png)